molecular formula C7H18N2 B1583693 N,N,2,2-Tetramethyl-1,3-propanediamine CAS No. 53369-71-4

N,N,2,2-Tetramethyl-1,3-propanediamine

Cat. No.: B1583693
CAS No.: 53369-71-4
M. Wt: 130.23 g/mol
InChI Key: ULDIVZQLPBUHAG-UHFFFAOYSA-N
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Description

N,N,2,2-Tetramethyl-1,3-propanediamine is an organic compound with the molecular formula C₇H₁₈N₂. It is also known by its synonym, N,N-Dimethylneopentanediamine. This compound is characterized by its two amine groups and four methyl groups, making it a diamine with significant steric hindrance due to the bulky methyl groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

N,N,2,2-Tetramethyl-1,3-propanediamine plays a significant role in biochemical reactions, particularly as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It interacts with various enzymes and proteins, facilitating catalytic processes. The compound’s ability to absorb CO2 when dissolved in aqueous solution highlights its potential in biochemical applications . Additionally, this compound is used as a catalyst in the Baylis-Hillman reaction of cycloalkenones .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with enzymes and proteins can lead to changes in cellular function, impacting processes such as cell growth and differentiation. The compound’s role as a catalyst in biochemical reactions further underscores its importance in cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming complexes with metal ions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression and alterations in cellular pathways, contributing to its biochemical significance.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition and disruption of cellular pathways . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role as a ligand and catalyst highlights its importance in metabolic processes. It can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical significance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biochemical interactions . The precise localization of this compound is essential for understanding its role in cellular processes and optimizing its use in research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,2,2-Tetramethyl-1,3-propanediamine can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dimethyl-1,3-propanediamine with formaldehyde and formic acid. This reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N,N,2,2-Tetramethyl-1,3-propanediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions often involve alkyl halides under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields amine oxides, while reduction can produce simpler amines. Substitution reactions can result in various alkylated amines .

Scientific Research Applications

N,N,2,2-Tetramethyl-1,3-propanediamine has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N-Dimethylethylenediamine
  • 2,2-Dimethyl-1,3-propanediamine

Uniqueness

N,N,2,2-Tetramethyl-1,3-propanediamine is unique due to its high steric hindrance, which affects its reactivity and selectivity in chemical reactions. This property distinguishes it from other similar compounds, making it valuable in specific applications where such characteristics are desired .

Properties

IUPAC Name

N',N',2,2-tetramethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-7(2,5-8)6-9(3)4/h5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDIVZQLPBUHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068844
Record name N,N,2,2-Tetramethylpropane-1,3-diamine
Source EPA DSSTox
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53369-71-4
Record name N,N,2,2-Tetramethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53369-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediamine, N1,N1,2,2-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053369714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediamine, N1,N1,2,2-tetramethyl-
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Record name N,N,2,2-Tetramethylpropane-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,2,2-tetramethylpropane-1,3-diamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of N,N,2,2-Tetramethyl-1,3-propanediamine in the synthesis of the reported nickel(II) complex?

A1: this compound acts as a precursor to the Schiff base ligand (L) in the synthesis of the nickel(II) complex. It reacts with pyridine-2-aldehyde to form the Schiff base, which then coordinates to the nickel(II) ions, ultimately contributing to the formation of the 1D polymeric structure bridged by azide ligands [].

Q2: How does the structure of the synthesized nickel(II) complex influence its magnetic properties?

A2: The nickel(II) complex forms a 1D polymeric structure with alternating single and double azide bridges between the nickel(II) ions. This specific arrangement leads to magnetic interactions between the nickel(II) centers. The magnetic susceptibility data, fitted using the Borris-Almenar formula for alternating S = 1 chains, reveals antiferromagnetic coupling (J = -106.7 cm-1) between the nickel(II) ions within the chain [].

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